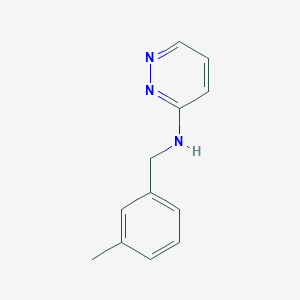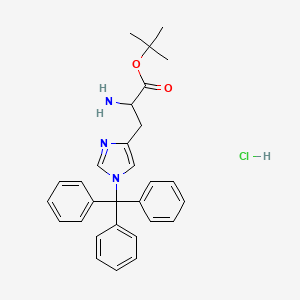
(S)-tert-Butyl (1-fluoro-4-phenylbutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a tert-butyl group, a fluorine atom, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement to form the desired carbamate. The reaction is usually carried out at low temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with amines under mild conditions. The process can be catalyzed by various agents, including ionic liquids and perchloric acid adsorbed on silica-gel . These methods are efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium azide, and various catalysts like palladium and copper . The reactions are typically carried out under mild conditions to prevent the decomposition of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine group .
Biology
In biological research, carbamates are often used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.
Medicine
In medicine, carbamates have been explored for their potential use in drug development, particularly as prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry
In industrial applications, carbamates are used in the synthesis of various polymers and materials, providing stability and functionality to the final products.
作用機序
The mechanism of action of tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group is cleaved under acidic conditions, releasing the free amine . This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Another protecting group used in peptide synthesis, which can be removed under basic conditions.
Carboxybenzyl (Cbz) carbamate: A protecting group that can be removed by catalytic hydrogenation.
Uniqueness
tert-Butyl (S)-(1-fluoro-4-phenylbutan-2-yl)carbamate is unique due to its combination of a tert-butyl group, a fluorine atom, and a phenyl group. This combination provides specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and research .
特性
分子式 |
C15H22FNO2 |
|---|---|
分子量 |
267.34 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-fluoro-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H22FNO2/c1-15(2,3)19-14(18)17-13(11-16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18)/t13-/m0/s1 |
InChIキー |
VLKMNIBYSDLTCP-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CF |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)

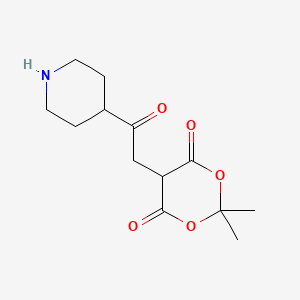
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
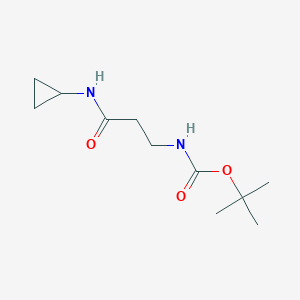
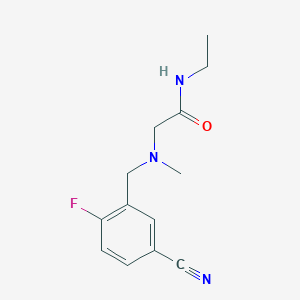
![(2E)-4-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14893516.png)

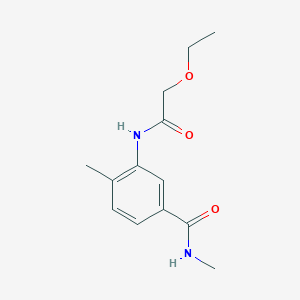
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
